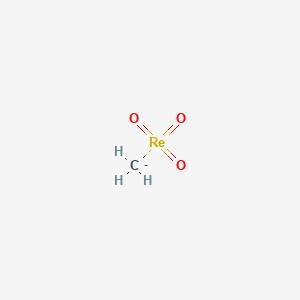

Methyltrioxorhenium(VII)

Vue d'ensemble

Description

Methyltrioxorhenium(VII), also known as MTO or Methylrhenium(VII) trioxide, is an organometallic compound with the formula CH3ReO3 . It is a volatile, colorless solid that has been used as a catalyst in some laboratory experiments . In this compound, rhenium has a tetrahedral coordination geometry with one methyl and three oxo ligands .

Synthesis Analysis

Methyltrioxorhenium(VII) is commercially available and can be prepared by many routes. A typical method is the reaction of rhenium heptoxide and tetramethyltin . It is often preferred to other oxometal complexes due to its stability in air and higher efficiency .Molecular Structure Analysis

In Methyltrioxorhenium(VII), rhenium has a tetrahedral coordination geometry with one methyl and three oxo ligands . The number of electrons in each of rhenium’s shells is 2, 8, 18, 32, 13, 2 and its electron configuration is [Xe] 4f 14 5d 5 6s 2 .Chemical Reactions Analysis

Methyltrioxorhenium(VII) is used as a catalyst for various transformations such as olefin metathesis . It is associated with hydrogen peroxide and used as an oxidizing agent . It is used to prepare acid or ester from the corresponding terminal alkynes . It is a catalytic oxidant used with urea hydrogen peroxide to prepare nitrones .Physical And Chemical Properties Analysis

Methyltrioxorhenium(VII) is a white to blue-grey crystal . It has a melting point of 111 °C . It is soluble in water and is sensitive to moisture and light .Applications De Recherche Scientifique

Organic Synthesis

MTO is a potent catalytic oxidant used in organic synthesis for converting alkenes to epoxides and 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone, which is a precursor to Vitamin K3 . It’s also used with urea hydrogen peroxide for the efficient conversion of imines to nitrones .

Medicinal Chemistry

In medicinal chemistry, MTO’s role as a catalyst is crucial for the synthesis of various pharmaceuticals. It aids in the oxidation of alkenes, which is a key step in the synthesis of complex molecules used in drugs . Additionally, it’s used to monitor tissue and cell oxygenation, important in cancer research .

Environmental Science

MTO is employed in environmental science for the activation of H2O2 in oxidation reactions, particularly olefin epoxidation . This process is significant for the development of green chemistry applications, as it uses less toxic compounds

Mécanisme D'action

Target of Action

Methyltrioxorhenium(VII) (MTO) is a widely employed catalyst for metathesis, olefination, and most importantly, oxidation reactions . It is often preferred to other oxometal complexes due to its stability in air and higher efficiency . The primary targets of MTO are alkenes, which it converts to epoxides, and 2-methylnaphthalene, which it converts to 2-methyl-1,4-naphthoquinone (Vitamin K3) .

Mode of Action

MTO interacts with its targets through a process known as catalytic oxidation . In this process, MTO acts as a potent catalytic oxidant, facilitating the conversion of alkenes to epoxides and 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone . It can also be used with urea hydrogen peroxide in an efficient conversion of imines to nitrones .

Biochemical Pathways

The primary biochemical pathway affected by MTO is the oxidation pathway. In the presence of MTO, alkenes are converted to epoxides, and 2-methylnaphthalene is converted to 2-methyl-1,4-naphthoquinone . These conversions result in the formation of new compounds with different properties and functions, affecting downstream biochemical processes.

Result of Action

The action of MTO results in the conversion of specific compounds into new forms. For example, it can convert alkenes into epoxides and 2-methylnaphthalene into 2-methyl-1,4-naphthoquinone . These conversions can have significant effects at the molecular and cellular levels, potentially leading to changes in biological function.

Safety and Hazards

Methyltrioxorhenium(VII) should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

carbanide;trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSXFJPZOCRDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3Re- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370077 | |

| Record name | Methylrhenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltrioxorhenium(VII) | |

CAS RN |

70197-13-6 | |

| Record name | Methyltrioxorhenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylrhenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylrhenium(VII) trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIOXORHENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883D8RDD5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B1225325.png)

![5-bromo-3-[[3-(3,3-dimethyl-1-piperidinyl)-1-oxopropyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1225329.png)

![2-phenyl-N-[2-(phenylmethylthio)ethyl]acetamide](/img/structure/B1225336.png)

![4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)

![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)

![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)

![2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1225342.png)

![10-(1-Methylethylidene)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B1225347.png)

![4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide](/img/structure/B1225349.png)